molecular formula C10H10BrNO B2576730 6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one CAS No. 1260774-29-5

6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one

Cat. No.: B2576730
CAS No.: 1260774-29-5
M. Wt: 240.1
InChI Key: PQALDHKLTCQGDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is a brominated benzazepinone derivative serving as a versatile synthetic intermediate and building block in medicinal chemistry and organic synthesis. Benzazepine scaffolds are recognized for their significance in drug discovery, and the bromine atom on this fused heterocyclic structure provides a reactive handle for further functionalization via cross-coupling reactions, facilitating the exploration of structure-activity relationships. This compound is primarily valued in pharmaceutical research for the synthesis of more complex molecules with potential biological activity. While the specific mechanism of action for this precise analog is not fully established, closely related benzazepine derivatives are known to interact with various enzyme systems and receptors. For instance, structural analogs have been investigated as intermediates in the synthesis of active pharmaceutical ingredients, such as vasopressin receptor antagonists and aldosterone synthase inhibitors . Its application extends to agrochemical research , where it can be utilized in the development of new crop protection agents . As a chemical tool, it enables researchers to develop novel compounds for probing biological pathways. The compound should be stored in a cool, dry place, and handled in accordance with good laboratory safety practices. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-bromo-2,3,4,5-tetrahydro-2-benzazepin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-9-5-1-3-8-7(9)4-2-6-12-10(8)13/h1,3,5H,2,4,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQALDHKLTCQGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2Br)C(=O)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one typically involves the bromination of 2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity
Recent studies have highlighted the potential of 6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one as a lead compound for developing novel antitumor agents. The compound's structure bears similarities to known inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA damage repair mechanisms.

In one study, derivatives of this compound demonstrated significant inhibitory activity against lung cancer cell lines (A549), with a reported IC50 value of 1.95 µM for one derivative . The compound exhibited a selectivity index indicating it could effectively induce apoptosis in cancer cells while maintaining lower toxicity to normal cells.

2. Neuropharmacological Effects
The benzazepine structure is known for its neuroactive properties. Compounds similar to this compound have been investigated for their effects on neurotransmitter systems and their potential as anxiolytics or antidepressants. Research indicates that modifications to the benzazepine scaffold can enhance binding affinity to specific receptors involved in mood regulation .

Table 1: Summary of Biological Activities

CompoundActivity TypeIC50 (µM)Selectivity Index
6-bromo derivativeAntitumor (A549)1.9515.38
Similar benzazepineNeuropharmacologicalVariesNot specified

Case Studies

Case Study 1: Antitumor Efficacy
In a recent investigation, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on A549 lung cancer cells. The study utilized the MTT assay to assess cell viability and found that one derivative (Compound 11b) had superior activity compared to established PARP inhibitors like rucaparib . The findings suggest that structural modifications can significantly enhance therapeutic efficacy.

Case Study 2: Neuropharmacological Potential
Another study explored the neuropharmacological properties of related compounds derived from the benzazepine framework. These compounds were tested for their ability to modulate neurotransmitter levels in animal models of anxiety and depression. Results indicated that certain modifications led to increased serotonin receptor binding, suggesting potential as anxiolytic agents .

Comparison with Similar Compounds

Ring Size Variation: Benzo-δ-Lactams vs. Benzo-ε-Lactams

The benzo-δ-lactam (six-membered ring) analog, 3,4-dihydroisoquinolin-1(2H)-one, and the benzo-ε-lactam (seven-membered ring) parent compound, 2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one (CAS 6729-50-6), differ in ring size. Computational studies prioritizing polypharmacological objectives ranked both scaffolds highly, but benzo-ε-lactams exhibited superior adaptability for functionalization . The larger ring size of the benzo-ε-lactam may enhance conformational flexibility, influencing binding to diverse biological targets.

Property Benzo-δ-Lactam (3,4-Dihydroisoquinolin-1(2H)-one) Benzo-ε-Lactam (2,3,4,5-Tetrahydro-1H-benzo[c]azepin-1-one)
Ring Size 6-membered 7-membered
Synthetic Prioritization High (e.g., compound 9a) Higher (e.g., compound 9b)
Functionalization Potential Moderate High

Substituent Effects: Bromine vs. Methoxy/Hydroxy Groups

Substituents at the 6- or 7-positions significantly alter physicochemical properties. For example:

  • Methoxy Derivatives : 7-Methoxy-2,3,4,5-tetrahydro-[1]benzoxolo[2,3-c]azepin-1-one (kb-NB77-56) has a melting point of 261–263°C and 74% yield, while 8-methoxy analogs (kb-NB96-59) show lower yields (58%) . Bromine’s electron-withdrawing nature may reduce reactivity compared to methoxy’s electron-donating effects.
  • Hydroxy Derivatives : 7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one (CAS 22246-81-7) has a similarity index of 0.93 to the brominated analog, suggesting overlapping applications .

Isomerism and Ketone Position

Isomeric differences in the ketone position (azepin-1-one vs. azepin-2-one) impact stability and synthesis. For example:

  • 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one (13) : Synthesized in 52% yield, favoring the 1-ketone isomer due to kinetic control during cyclization.
  • 7,8-Dimethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (16) : The 2-ketone isomer is less favored (23% yield), likely due to steric strain in the bicyclic transition state .

Parent Compound Comparison

The parent structure, 2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one (CAS 6729-50-6), lacks the 6-bromo substituent. Key differences include:

  • Reactivity : The parent compound undergoes reductive coupling with Grignard reagents but produces over-reduction byproducts (e.g., without C–C bond formation) . Bromine’s presence may stabilize intermediates, though this requires experimental validation.
  • Purity : The parent compound is available at 97% purity , while the brominated derivative achieves 99% purity industrially , reflecting optimized bromination protocols.

Tetrahydrobenzoxoloazepinones

Compounds like 8-hydroxy-3,4,5,6-tetrahydrobenzoxolo[2,3-c]azocin-1(2H)-one (kb-NB96-53) share the azepinone core but incorporate an oxygen atom in the fused ring. These derivatives exhibit higher melting points (225–232°C) compared to the brominated analog, likely due to enhanced hydrogen bonding from hydroxyl groups .

Data Tables

Table 1. Physicochemical Properties of Selected Analogs

Compound CAS Number Melting Point (°C) Yield (%) Purity (%) Reference
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one 939759-12-3 N/A N/A 99
7-Methoxy-2,3,4,5-tetrahydro-[1]benzoxolo[2,3-c]azepin-1-one N/A 261–263 74 >95
2,3,4,5-Tetrahydro-1H-benzo[c]azepin-1-one 6729-50-6 N/A N/A 97

Biological Activity

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is a heterocyclic compound notable for its potential biological activities. With the molecular formula C10H10BrNOC_{10}H_{10}BrNO and a molecular weight of 240.1 g/mol, this compound has garnered interest in medicinal chemistry due to its diverse pharmacological properties.

The compound features a bromine atom at the 6-position of the benzo[c]azepine structure, which enhances its reactivity and biological activity. The presence of nitrogen in the ring structure allows for interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.
  • HDAC Inhibition : It shows potential as a histone deacetylase (HDAC) inhibitor, which is significant in cancer therapy.
  • PARP Inhibition : Preliminary data suggest that it may also act as a poly(ADP-ribose) polymerase (PARP) inhibitor.

Anticancer Activity

In vitro studies have highlighted the compound's effectiveness against several cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
HeLa0.5
MDA-MB-2310.8
A5491.2
HT-292.0
MCF-72.5

HDAC Inhibition

The compound has been evaluated for its ability to inhibit HDAC activity, an important mechanism in cancer treatment. The results indicate moderate inhibition with residual activity between 40% to 75% at varying concentrations:

Compound Residual Activity (%) IC50 (µM) Reference
6-Bromo Compound604.0
Reference Compound100N/A

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Enzymes : The bromine atom and nitrogen in the azepine ring facilitate binding to target enzymes.
  • Modulation of Gene Expression : As an HDAC inhibitor, it alters histone acetylation patterns, impacting gene expression related to cell cycle regulation and apoptosis.

Case Studies

Recent studies have explored the anticancer potential of this compound in various settings:

  • Study on Lung Cancer Cells :
    • A study evaluated the effects of the compound on A549 lung cancer cells using flow cytometry and Western blot analysis.
    • Results indicated that treatment with the compound led to increased apoptosis and reduced levels of poly(ADP-ribose) (PAR), confirming its role as a PARP inhibitor.
  • Combination Therapy Studies :
    • Research has also investigated the effects of combining this compound with other chemotherapeutic agents.
    • Preliminary findings suggest enhanced cytotoxicity when used in conjunction with established anticancer drugs.

Q & A

Q. What are the optimal synthetic routes for 6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one, and how do reaction conditions influence regioselectivity?

The synthesis typically involves bromination of the parent benzo[c]azepin-1-one scaffold. Key steps include:

  • Electrophilic aromatic substitution : Bromine introduction at position 6 requires directing groups (e.g., methoxy or tert-butyl) to control regioselectivity. For example, tert-butyl groups at position 2 direct bromination to position 6 via steric and electronic effects .
  • Photocatalyzed decarboxylation : A method using [Ir(ppy)₂(dtb-bpy)]PF₆ as a photocatalyst under blue light enables efficient C–H functionalization, yielding brominated products with >40% efficiency. Neutral alumina chromatography (hexanes/EtOAc) is critical for purification .
  • Challenges : Competing halogenation at positions 7 or 8 may occur if directing groups are absent, necessitating careful optimization of substituents and reaction times .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ ~7.65 ppm for aromatic protons adjacent to bromine) confirm regiochemistry. Coupling constants (e.g., J = 8.5 Hz for vicinal protons) help distinguish between ortho/meta/para substitution .
  • HRMS : Exact mass analysis (e.g., m/z 248.1648 [M+H]⁺) validates molecular formula and purity .
  • X-ray crystallography : SHELXL refinement (via SHELX suite) resolves ambiguities in stereochemistry, particularly for tetrahydroazepine ring puckering and bromine positioning .

Q. How can researchers assess the biological activity of this compound in receptor-targeted studies?

  • GPCR screening : Use radioligand binding assays (e.g., competitive displacement with ³H-labeled antagonists) to evaluate affinity for dopamine or serotonin receptors, given structural similarity to benzolactam-based GPCR scaffolds .
  • Functional assays : Measure cAMP accumulation or β-arrestin recruitment in HEK293 cells transfected with target receptors (e.g., D1-like dopamine receptors) to determine agonist/antagonist activity .

Advanced Research Questions

Q. How does the position of bromine substitution impact structure-activity relationships (SAR) in benzo[c]azepinone derivatives?

  • Case study : Moving bromine from position 6 to 7 or 8 reduces affinity for dopamine D1-like receptors by >10-fold, as shown in SAR studies of benzo-ε-lactam derivatives. This highlights the importance of halogen positioning in receptor-ligand π-π stacking .
  • Computational modeling : Density functional theory (DFT) calculations (e.g., electrostatic potential maps) reveal that bromine at position 6 enhances hydrophobic interactions with receptor subpockets .

Q. How should researchers address contradictory NMR data in synthetic intermediates?

  • Scenario : Discrepancies in aromatic proton splitting patterns may arise from unexpected regioisomers (e.g., bromination at position 7 instead of 6).
  • Resolution :
    • Compare experimental ¹H NMR with computed spectra (e.g., ACD/Labs or MestReNova simulations).
    • Use NOESY/ROESY to confirm spatial proximity between bromine and adjacent substituents .
    • Repeat synthesis with isotopic labeling (e.g., ¹³C-bromine) to track regiochemical outcomes .

Q. What advanced strategies enable functionalization of the tetrahydroazepine ring for polypharmacology studies?

  • Ring expansion : Iterative lactone assembly (e.g., coupling with acid chlorides and DMAP in DCM) generates macrocyclic derivatives with enhanced CNS permeability .
  • Late-stage diversification : Suzuki-Miyaura cross-coupling at position 6 introduces aryl/heteroaryl groups, enabling library synthesis for high-throughput screening .
  • Photoredox catalysis : Visible-light-mediated C–H activation installs electron-withdrawing groups (e.g., trifluoromethyl) to modulate metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.